molecular formula C6H4BrClN2O B2943162 5-Bromo-4-chloropyridine-2-carboxamide CAS No. 1807013-53-1

5-Bromo-4-chloropyridine-2-carboxamide

Cat. No. B2943162
CAS RN: 1807013-53-1
M. Wt: 235.47
InChI Key: PUWYUKDOXUGRRJ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyridine-2-carboxamide is a chemical compound with the CAS Number: 1807013-53-1 . It has a molecular weight of 235.47 . The IUPAC name for this compound is 5-bromo-4-chloropicolinamide . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloropyridine-2-carboxamide is 1S/C6H4BrClN2O/c7-3-2-10-5 (6 (9)11)1-4 (3)8/h1-2H, (H2,9,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-4-chloropyridine-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 235.47 .

Scientific Research Applications

Synthesis and Biological Evaluation

5-Bromo-4-chloropyridine-2-carboxamide has been utilized in the synthesis of various compounds. For instance, Hemel et al. (1994) described the synthesis of acyclic pyridine C-nucleosides, evaluating them against tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).

Spectroscopic Characterization and Crystal Structure

Anuradha et al. (2014) reported the synthesis, spectroscopic characterization, and crystal structure of a compound derived from 5-bromo-4-chloropyridine-2-carboxamide (Anuradha et al., 2014). They detailed the crystallographic data and provided insights into the molecular interactions present in the crystal structure.

Methodologies in Pyridine Synthesis

Bagley et al. (2004) utilized 5-bromo-4-chloropyridine-2-carboxamide in new N-halosuccinimide-mediated reactions for the synthesis of pyridines, demonstrating a method for generating 5-bromo-2,6-dialkylpyridine-4-carboxylates with excellent yield (Bagley et al., 2004).

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, using 5-bromo-4-chloropyridine-2-carboxamide to produce high yields of 5-carboxylic acids (Schlosser et al., 2006).

Regioselective Bromination

Gao et al. (2018) discussed a substrate-controlled regioselective bromination using tetra-butyl ammonium tribromide with pyrrole-2-carboxamide substrates, indicating the potential for selective bromination reactions (Gao et al., 2018).

One-Pot Synthesis Strategies

Kumar et al. (2016) and Zeng et al. (2013) developed one-pot synthesis strategies for various pyridine derivatives, showcasing the versatility of 5-bromo-4-chloropyridine-2-carboxamide in chemical synthesis (Kumar et al., 2016), (Zeng et al., 2013).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

This compound is a versatile chemical used in various scientific research applications, suggesting that it may interact with multiple targets.

Mode of Action

It’s known that the compound can be involved in various chemical reactions, such as palladium-catalyzed amination , indicating that it may interact with its targets through similar chemical processes.

Result of Action

As a versatile chemical compound used in various scientific research applications, it’s likely that its effects are context-dependent and vary based on the specific experimental conditions.

properties

IUPAC Name

5-bromo-4-chloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYUKDOXUGRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloropyridine-2-carboxamide

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